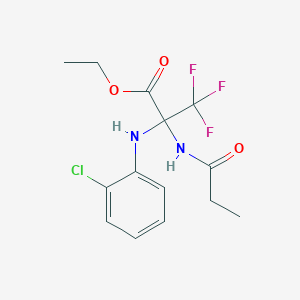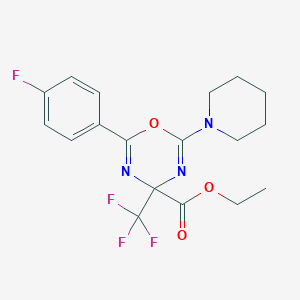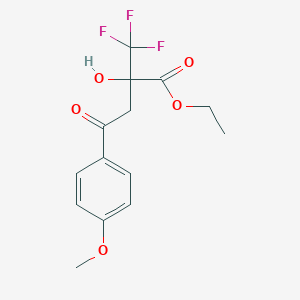![molecular formula C17H20F6N2O2 B396327 3-phenyl-N-[2,2,2-trifluoro-1-[(tetrahydro-2-furanylmethyl)amino]-1-(trifluoromethyl)ethyl]propanamide CAS No. 664370-37-0](/img/structure/B396327.png)
3-phenyl-N-[2,2,2-trifluoro-1-[(tetrahydro-2-furanylmethyl)amino]-1-(trifluoromethyl)ethyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenyl-N-[2,2,2-trifluoro-1-[(tetrahydro-2-furanylmethyl)amino]-1-(trifluoromethyl)ethyl]propanamide is a complex organic compound characterized by its unique structure, which includes hexafluoro groups and an oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-[2,2,2-trifluoro-1-[(tetrahydro-2-furanylmethyl)amino]-1-(trifluoromethyl)ethyl]propanamide typically involves multiple steps. One common approach is the reaction of hexafluoroisopropanol with oxolane derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment to handle the reactive intermediates and maintain the required temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
3-phenyl-N-[2,2,2-trifluoro-1-[(tetrahydro-2-furanylmethyl)amino]-1-(trifluoromethyl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
3-phenyl-N-[2,2,2-trifluoro-1-[(tetrahydro-2-furanylmethyl)amino]-1-(trifluoromethyl)ethyl]propanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-phenyl-N-[2,2,2-trifluoro-1-[(tetrahydro-2-furanylmethyl)amino]-1-(trifluoromethyl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The hexafluoro groups and oxolane ring contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can modulate biological pathways and influence the compound’s overall effects.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar hexafluoro groups but lacking the oxolane ring.
Hexafluoroisopropanol: Another similar compound used in various chemical reactions and industrial applications.
Uniqueness
3-phenyl-N-[2,2,2-trifluoro-1-[(tetrahydro-2-furanylmethyl)amino]-1-(trifluoromethyl)ethyl]propanamide is unique due to its combination of hexafluoro groups and an oxolane ring, which confer distinct chemical and physical properties. These features make it a valuable compound for specific applications that require high reactivity and stability.
Propiedades
Número CAS |
664370-37-0 |
|---|---|
Fórmula molecular |
C17H20F6N2O2 |
Peso molecular |
398.34g/mol |
Nombre IUPAC |
N-[1,1,1,3,3,3-hexafluoro-2-(oxolan-2-ylmethylamino)propan-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C17H20F6N2O2/c18-16(19,20)15(17(21,22)23,24-11-13-7-4-10-27-13)25-14(26)9-8-12-5-2-1-3-6-12/h1-3,5-6,13,24H,4,7-11H2,(H,25,26) |
Clave InChI |
LSPRQWSYMZANBR-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(C(F)(F)F)(C(F)(F)F)NC(=O)CCC2=CC=CC=C2 |
SMILES canónico |
C1CC(OC1)CNC(C(F)(F)F)(C(F)(F)F)NC(=O)CCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl 2-({4-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]anilino}methylene)malonate](/img/structure/B396244.png)
![Diethyl 2-({4-[1-(ethoxycarbonyl)-2,2,2-trifluoro-1-hydroxyethyl]-2-methylanilino}methylene)malonate](/img/structure/B396247.png)
![3-methyl-N-[2,2,2-trifluoro-1-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}anilino)-1-(trifluoromethyl)ethyl]butanamide](/img/structure/B396248.png)

![ETHYL 2-({4-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}AMINO)-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE](/img/structure/B396253.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(4-methylpyridin-2-yl)amino]propan-2-yl}furan-2-carboxamide](/img/structure/B396257.png)
![ethyl 2-(acetylamino)-2-[4-(aminosulfonyl)anilino]-3,3,3-trifluoropropanoate](/img/structure/B396258.png)
![Ethyl 2-[4-[[3-ethoxy-1,1,1-trifluoro-3-oxo-2-(propanoylamino)propan-2-yl]amino]-3-methoxyphenyl]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B396259.png)

![Ethyl 3,3,3-trifluoro-2-[(5-methyl-3-isoxazolyl)amino]-2-[(phenylacetyl)amino]propanoate](/img/structure/B396261.png)
![Ethyl 2-(1,3-benzothiazol-2-ylamino)-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B396262.png)
![Ethyl 2-[(ethoxycarbonyl)amino]-2-{[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino}-3,3,3-trifluoropropanoate](/img/structure/B396263.png)
![[[amino(phenyl)methylidene]amino] N-naphthalen-2-ylcarbamate](/img/structure/B396264.png)

